3-Chloro-4-ethoxy-5-propoxyphenol
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Overview
Description
3-Chloro-4-ethoxy-5-propoxyphenol is an organic compound with the molecular formula C11H15ClO3 and a molecular weight of 230.69 g/mol It is characterized by the presence of chloro, ethoxy, and propoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-5-propoxyphenol typically involves the introduction of chloro, ethoxy, and propoxy groups onto a phenol ring. One common method is through the reaction of 3-chlorophenol with ethyl and propyl halides in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the ethoxy and propoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-5-propoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-Chloro-4-ethoxy-5-propoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxy-5-propoxyphenol depends on its specific application. For instance, if it exhibits antimicrobial activity, it may act by disrupting microbial cell membranes or inhibiting essential enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-ethoxyphenol
- 3-Chloro-5-propoxyphenol
- 4-Ethoxy-5-propoxyphenol
Uniqueness
3-Chloro-4-ethoxy-5-propoxyphenol is unique due to the specific combination of chloro, ethoxy, and propoxy groups on the phenol ring. This unique structure can impart distinct chemical and biological properties compared to its analogs. For example, the presence of the chloro group may enhance its reactivity in substitution reactions, while the ethoxy and propoxy groups can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-propoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3/c1-3-5-15-10-7-8(13)6-9(12)11(10)14-4-2/h6-7,13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHBRTNAJPVCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)O)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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